7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
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Overview
Description
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure but differs in functional groups and reactivity.
5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another structurally related compound with different chemical properties and applications.
Uniqueness
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
Biological Activity
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Molecular Characteristics:
Property | Value |
---|---|
CAS Number | 830347-27-8 |
Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of substituted indoles through acetylation and subsequent cyclization under controlled conditions . The use of specific catalysts and optimized reaction conditions can enhance yield and purity during production.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The biological evaluation of related compounds suggests that this compound may also possess comparable antimicrobial effects.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of indole have demonstrated inhibitory effects on cancer cell lines such as HeLa and CEM, with IC50 values indicating significant cytotoxicity . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The indole ring structure allows for π-π interactions and hydrogen bonding, which can influence biochemical pathways critical for cellular function .
Study on Antimicrobial Effects
A comparative study on various indole derivatives revealed that compounds structurally related to this compound exhibited zones of inhibition against multiple bacterial strains. This suggests a promising avenue for further exploration into its antimicrobial properties .
Evaluation of Anticancer Activity
In a focused investigation on the anticancer activity of similar compounds, researchers found that certain derivatives inhibited endothelial cell growth effectively. The study reported IC50 values as low as 0.59 µM for specific analogs, indicating a strong potential for therapeutic applications in oncology .
Properties
CAS No. |
830347-27-8 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3 |
InChI Key |
HSDGMOOAOOGGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Origin of Product |
United States |
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